molecular formula C8H7BrFNO3 B12852858 Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate

Cat. No.: B12852858
M. Wt: 264.05 g/mol
InChI Key: VMEWDLDHGJCDKU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is an organofluorine compound with the molecular formula C8H7BrFNO3 and a molecular weight of 264.05 g/mol . This compound is a fluorinated ester, which is often used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate typically involves the esterification of 3-amino-5-bromo-6-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

methyl 5-amino-3-bromo-2-fluoro-6-hydroxybenzoate

InChI

InChI=1S/C8H7BrFNO3/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2,12H,11H2,1H3

InChI Key

VMEWDLDHGJCDKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1F)Br)N)O

Origin of Product

United States

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